molecular formula C15H26N2O7 B15238078 Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate

Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate

Cat. No.: B15238078
M. Wt: 346.38 g/mol
InChI Key: FWZCHQZAGIPGEU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate is a spirocyclic compound featuring a 1-oxa-7-azaspiro[4.5]decane core, a tert-butyl carbamate group, and a 3-amino substituent. Its molecular formula is C₁₃H₂₄N₂O₃ (free base), with a molecular weight of 256.35 g/mol . The oxalate salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. As a heterocyclic building block, it is valued for its structural rigidity and functional versatility in drug discovery .

Properties

Molecular Formula

C15H26N2O7

Molecular Weight

346.38 g/mol

IUPAC Name

tert-butyl 3-amino-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O3.C2H2O4/c1-12(2,3)18-11(16)15-6-4-5-13(9-15)7-10(14)8-17-13;3-1(4)2(5)6/h10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

FWZCHQZAGIPGEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in drug development to create new medications with improved efficacy and reduced side effects.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism of action of Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Spirocyclic compounds share structural similarities but differ in ring sizes, substituents, and heteroatom arrangements. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate Spiro[4.5]decane 3-Amino, oxalate C₁₃H₂₄N₂O₃ 256.35 Amino group for nucleophilic reactions; oxalate salt improves crystallinity
Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Spiro[4.5]decane 3-Hydroxy C₁₃H₂₃NO₄ 257.33 Hydroxyl group enhances hydrogen bonding; predicted pKa = 14.33
Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate (8) Spiro[4.4]nonane 2-Hydroxymethyl Not provided Not provided Smaller spiro ring (4.4); diastereomers inseparable during synthesis
Tert-Butyl 8-Thia-1-Azaspiro[4.5]Decane-1-Carboxylate (20f) Spiro[4.5]decane 8-Thia (sulfur) Not provided Not provided Sulfur atom alters electronic properties; solid (mp 89–90°C)
Tert-Butyl 4-Azaspiro[2.4]Heptane-4-Carboxylate (20a) Spiro[2.4]heptane None Not provided Not provided Highly strained small ring; liquid (oil) at room temperature

Functional Group Impact

  • Amino vs. Hydroxy Groups: The 3-amino group in the target compound enables facile derivatization (e.g., amide coupling), while the 3-hydroxy analog () is more polar and prone to oxidation .

Key Research Findings

  • Synthetic Challenges: Diastereomer separation remains problematic in hydroxymethyl-substituted spiro[4.4]nonane derivatives (e.g., compound 8) .
  • Salt Forms : Hydrochloride salts (e.g., 1d·HCl in ) and oxalate salts (target compound) improve bioavailability compared to free bases .
  • Computational Data : Predicted pKa and logP values for hydroxy-substituted spiro[4.5]decane suggest moderate lipophilicity, aligning with its use in CNS-targeting drugs .

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate oxalate?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For example, spirocyclic intermediates can be prepared via nucleophilic substitution followed by Boc (tert-butoxycarbonyl) protection. Silica gel chromatography with eluents like 80% ethyl acetate/hexanes is critical for purifying intermediates, achieving yields up to 83% for diastereomeric mixtures . Reaction conditions (e.g., argon atmosphere, solvent choice) must be optimized to minimize side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, particularly for resolving spirocyclic ring systems and verifying stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy confirms functional groups like carbonyls. Purity is assessed via HPLC or TLC, with silica gel chromatography as a standard purification method .

Q. What safety precautions are necessary when handling this compound?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with water. Emergency protocols for eye exposure include 15-minute flushing with water and medical consultation .

Advanced Research Questions

Q. How can diastereomeric byproducts be resolved during synthesis?

Diastereomers arising from stereochemical ambiguity in spirocyclic systems require chromatographic separation. For example, silica gel chromatography with gradient elution (e.g., 80% EtOAc/hexanes) effectively isolates isomers. Chiral stationary phases or derivatization with enantiopure reagents may enhance resolution .

Q. What experimental strategies address low yields in the cyclization step?

Low yields often stem from steric hindrance or competing reactions. Optimizing solvent polarity (e.g., tetrahydrofuran for better solvation) and base selection (e.g., sodium hydride for deprotonation) improves reaction efficiency. Temperature control (e.g., 0°C to room temperature) and inert atmospheres (argon) stabilize reactive intermediates .

Q. How do structural modifications influence the compound’s reactivity in medicinal chemistry applications?

Functionalization of the amino group (e.g., acylation, sulfonylation) enhances bioactivity. For instance, coupling with para-methoxybenzoyl chloride under anhydrous conditions introduces electron-withdrawing groups, altering pharmacokinetic properties. Stability studies (e.g., pH-dependent degradation) guide analog design .

Q. How should researchers reconcile discrepancies in reported synthetic yields?

Variations in yields (e.g., 83% vs. lower values in other studies) may arise from differences in purification methods or starting material quality. Reproducibility requires strict adherence to documented protocols, including solvent drying, catalyst freshness, and chromatography column calibration. Cross-referencing NMR data with literature ensures consistency .

Methodological Considerations

  • Chromatography : Use prep-TLC or flash chromatography for small-scale purification. For larger batches, automated systems with UV detection enhance efficiency .
  • Reaction Monitoring : In-situ techniques like LC-MS track intermediate formation and reduce side products .
  • Stereochemical Analysis : X-ray crystallography or NOESY NMR resolves spatial arrangements in complex spirocyclic systems .

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